

# Application Notes and Protocols for Preclinical Evaluation of Sodium Pangamate

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## Compound of Interest

Compound Name: *Sodium pangamate*

Cat. No.: *B10753156*

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## Abstract

**Sodium pangamate**, historically referred to as "vitamin B15," has been anecdotally associated with various physiological benefits, including enhanced athletic performance, improved oxygen utilization, and liver protection. However, the scientific literature is hampered by a lack of a standardized chemical identity for **sodium pangamate** and a dearth of rigorous, modern preclinical and clinical studies.<sup>[1][2][3][4][5]</sup> Products marketed as pangamic acid or vitamin B15 have been shown to contain a variety of substances, including D-gluconodimethyl aminoacetic acid, dimethylglycine, and diisopropylamine dichloroacetate.<sup>[1][5]</sup> Furthermore, significant safety concerns have been raised, with some formulations containing potentially mutagenic compounds.<sup>[1][2][4][5]</sup>

These application notes provide a comprehensive framework for the preclinical evaluation of a well-defined **sodium pangamate** compound. The protocols detailed below follow a phased approach, prioritizing safety and toxicological evaluation before proceeding to efficacy studies. This rigorous pathway is essential for generating reproducible and reliable data to either substantiate or refute the historical claims associated with this substance.

## Phase 1: Test Article Definition and Characterization

Prior to initiating any animal studies, the precise chemical composition of the **sodium pangamate** test article must be established. This is a critical step to ensure the reproducibility

and validity of all subsequent research.

## Chemical Identity and Purity

A single, purified chemical entity should be designated as the test article. Based on the chemical structure provided by PubChem for **sodium pangamate** (sodium (2R,3S,4R,5R)-6-[2-(dimethylamino)acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate), this should be synthesized and purified to a high degree (e.g., >98%).[\[6\]](#)[\[7\]](#)[\[8\]](#)

## Analytical Characterization

A panel of analytical tests must be performed to confirm the structure and purity of the test article.

Table 1: Analytical Methods for Test Article Characterization

Analytical Technique	Purpose	Acceptance Criteria
High-Performance Liquid Chromatography (HPLC)	To determine purity and quantify impurities.	Purity >98%; individual impurities <0.1%.
Mass Spectrometry (MS)	To confirm the molecular weight and structure of the compound.	Observed molecular weight consistent with the theoretical molecular weight. <a href="#">[6]</a> <a href="#">[8]</a>
Nuclear Magnetic Resonance (NMR) Spectroscopy	To elucidate the chemical structure.	Spectra consistent with the proposed structure of sodium pangamate.
Fourier-Transform Infrared (FTIR) Spectroscopy	To identify functional groups and confirm identity.	Spectrum matches the reference spectrum.

## Phase 2: Toxicological Evaluation

A comprehensive toxicological assessment is mandatory to establish a safety profile and determine appropriate dose levels for efficacy studies. The following studies are designed based on OECD guidelines.

## Genotoxicity Assays

These in vitro and in vivo tests are crucial for assessing the mutagenic and clastogenic potential of the test article.

Table 2: Genotoxicity Study Protocols

Study	Guideline	System	Purpose	Endpoint
Bacterial Reverse Mutation Test (Ames Test)	OECD 471	Salmonella typhimurium and Escherichia coli strains	To detect point mutations. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a>	Reversion to prototrophy.
In Vitro Mammalian Cell Gene Mutation Test	OECD 476	Mammalian cell lines (e.g., L5178Y, CHO)	To detect gene mutations in mammalian cells. <a href="#">[6]</a> <a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[15]</a>	Forward mutation at the HPRT or TK locus.
In Vivo Mammalian Erythrocyte Micronucleus Test	OECD 474	Rodents (mouse or rat)	To detect chromosomal damage in vivo. <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[16]</a> <a href="#">[17]</a> <a href="#">[18]</a>	Frequency of micronucleated polychromatic erythrocytes.

## Acute Oral Toxicity

This study provides information on the short-term toxicity of a single high dose of the test article.

Table 3: Acute Oral Toxicity Study Protocol

Parameter	Specification
Guideline	OECD 420 (Fixed Dose Procedure) <a href="#">[19]</a> <a href="#">[20]</a>
Species	Rat (Sprague-Dawley or Wistar), female
Number of Animals	5 per dose group
Dose Levels	Stepwise procedure with fixed doses (e.g., 5, 50, 300, 2000 mg/kg) <a href="#">[19]</a>
Administration	Oral gavage
Observation Period	14 days <a href="#">[5]</a> <a href="#">[21]</a>
Endpoints	Clinical signs of toxicity, mortality, body weight changes, gross necropsy findings.

## Subchronic Oral Toxicity

This 90-day study provides information on the effects of repeated oral exposure and helps to identify a No-Observed-Adverse-Effect Level (NOAEL).

Table 4: Subchronic Oral Toxicity Study Protocol

Parameter	Specification
Guideline	OECD 408 <a href="#">[22]</a> <a href="#">[23]</a> <a href="#">[24]</a>
Species	Rat (Sprague-Dawley or Wistar)
Number of Animals	10 per sex per group
Dose Levels	3 dose levels plus a control group
Administration	Daily oral gavage or in feed/drinking water
Duration	90 days <a href="#">[22]</a> <a href="#">[23]</a>
Endpoints	Detailed clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, gross pathology, and histopathology.

## Chronic Toxicity and Carcinogenicity

If the results of the subchronic and genotoxicity studies warrant further investigation, or if long-term use is anticipated, a combined chronic toxicity and carcinogenicity study should be considered.

Table 5: Chronic Toxicity and Carcinogenicity Study Protocol

Parameter	Specification
Guideline	OECD 453 (Combined Chronic Toxicity/Carcinogenicity)[25][26]
Species	Rat (Sprague-Dawley or Wistar)
Number of Animals	50 per sex per group for carcinogenicity; 10 per sex per group for chronic toxicity
Dose Levels	3 dose levels plus a control group
Administration	Daily in feed or by gavage
Duration	24 months for carcinogenicity; 12 months for chronic toxicity[25][27]
Endpoints	As in subchronic study, with a focus on neoplastic lesions.

## Phase 3: Efficacy Evaluation

Assuming a safe dose range has been established in Phase 2, the following protocols can be used to investigate the purported efficacy of **sodium pangamate**.

## Athletic Performance

Objective: To evaluate the effect of **sodium pangamate** on physical endurance and exercise capacity in a rodent model.

Protocol:

- Animal Model: Male Wistar rats (8 weeks old), known for their suitability in exercise studies.  
[\[18\]](#)
- Experimental Groups:
  - Group 1: Vehicle control (e.g., saline or water)
  - Group 2: Low-dose **Sodium Pangamate**
  - Group 3: Mid-dose **Sodium Pangamate**
  - Group 4: High-dose **Sodium Pangamate**
  - Group 5: Positive control (e.g., caffeine)
- Dosing: Daily oral gavage for 28 days.
- Forced Swimming Test: On day 28, perform a forced swimming test to exhaustion. Record the total swimming time.
- Treadmill Test: Acclimatize rats to a treadmill for one week prior to the test. On day 29, conduct a graded exercise test to exhaustion. Measure run time, distance, and work performed.
- Biochemical Analysis: Immediately after exercise, collect blood to measure lactate, glucose, and non-esterified fatty acids.
- Tissue Analysis: Harvest skeletal muscle (e.g., gastrocnemius) and liver for glycogen content analysis.

Table 6: Data Collection for Athletic Performance Study

Parameter	Measurement	Time Point(s)
Endurance	Total swimming time (s)	Day 28
Exercise Capacity	Run time to exhaustion (s), Distance (m)	Day 29
Blood Metabolites	Lactate (mmol/L), Glucose (mg/dL)	Post-exercise
Tissue Glycogen	Muscle and Liver glycogen (mg/g tissue)	Post-exercise

## Hypoxia

Objective: To determine if **sodium pangamate** protects against cellular damage and improves physiological function under hypoxic conditions.

Protocol:

- Animal Model: Male C57BL/6 mice (8-10 weeks old).
- Experimental Groups:
  - Group 1: Normoxia + Vehicle
  - Group 2: Normoxia + **Sodium Pangamate**
  - Group 3: Hypoxia + Vehicle
  - Group 4: Hypoxia + **Sodium Pangamate**
- Dosing: Daily oral gavage for 14 days prior to hypoxic exposure.
- Hypoxia Induction: Place mice in a hypoxic chamber with a controlled oxygen concentration (e.g., 8% O<sub>2</sub>) for a specified duration (e.g., 6 hours).
- Behavioral Assessment: Following hypoxia, assess motor coordination and activity using tests such as the rotarod and open field test.

- Biochemical Markers of Hypoxic Injury: Measure serum levels of lactate dehydrogenase (LDH) and creatine kinase (CK).
- Histopathology: Perfuse the animals and collect brain and heart tissue. Perform H&E staining to assess for signs of cellular damage (e.g., pyknotic nuclei, eosinophilic cytoplasm).
- Molecular Analysis: Analyze tissue homogenates for markers of oxidative stress (e.g., malondialdehyde) and apoptosis (e.g., caspase-3 activity).

Table 7: Data Collection for Hypoxia Study

Parameter	Measurement	Time Point(s)
Motor Coordination	Latency to fall on rotarod (s)	Post-hypoxia
Cellular Injury Markers	Serum LDH (U/L), Serum CK (U/L)	Post-hypoxia
Oxidative Stress	Tissue MDA levels (nmol/mg protein)	Post-hypoxia
Apoptosis	Tissue caspase-3 activity	Post-hypoxia
Histology	Cellular damage score in brain and heart	Post-hypoxia

## Liver Function

Objective: To investigate the potential hepatoprotective effects of **sodium pangamate** in a model of chemically-induced liver injury.

Protocol:

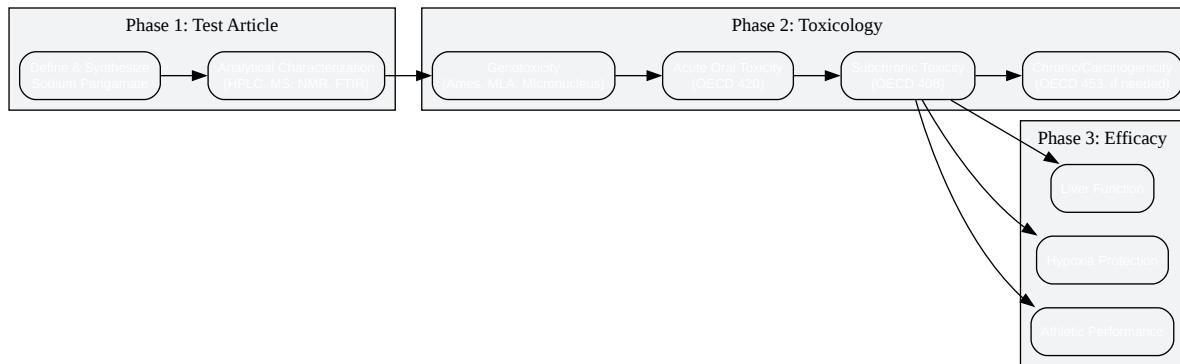
- Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
- Experimental Groups:
  - Group 1: Control (Vehicle only)
  - Group 2: Toxin only (e.g., carbon tetrachloride (CCl<sub>4</sub>) or acetaminophen)

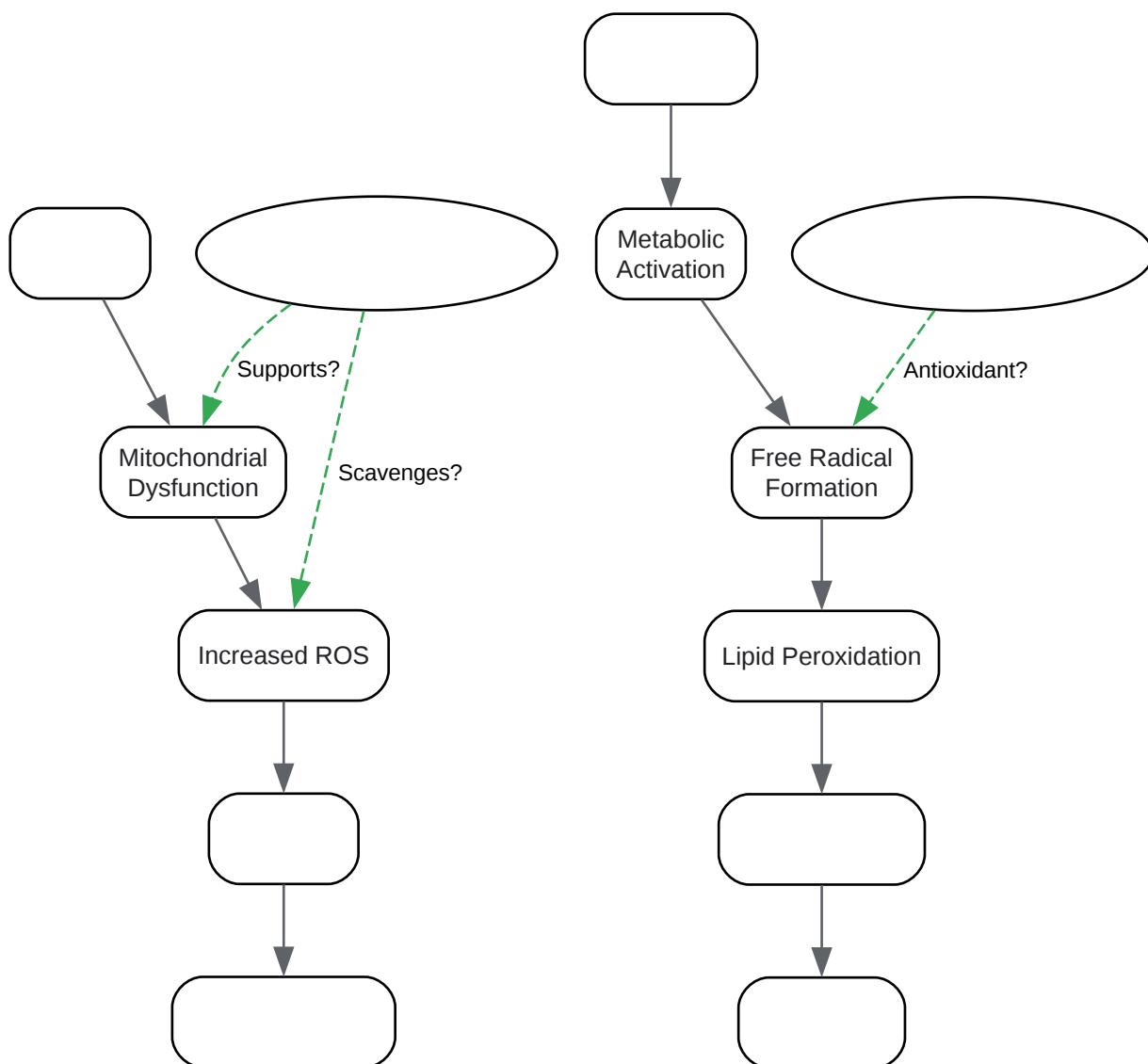
- Group 3: Toxin + **Sodium Pangamate** (pretreatment)
- Group 4: Toxin + Silymarin (positive control)
- Dosing: Pre-treat with **sodium pangamate** or silymarin daily for 7 days.
- Liver Injury Induction: On day 7, administer a single dose of the hepatotoxin (e.g., CCl4 intraperitoneally).
- Serum Biochemistry: 24 hours after toxin administration, collect blood and measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
- Histopathology: Harvest liver tissue for H&E and Masson's trichrome staining to assess necrosis, inflammation, and fibrosis.
- Oxidative Stress Markers: Measure levels of glutathione (GSH) and superoxide dismutase (SOD) activity in liver homogenates.

Table 8: Data Collection for Liver Function Study

Parameter	Measurement	Time Point(s)
Liver Enzymes	Serum ALT (U/L), AST (U/L), ALP (U/L)	24h post-toxin
Bilirubin	Serum Total Bilirubin (mg/dL)	24h post-toxin
Histology	Necrosis, inflammation, and fibrosis scores	24h post-toxin
Antioxidant Status	Liver GSH ( $\mu$ mol/g tissue), SOD activity (U/mg protein)	24h post-toxin

## Visualizations





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